molecular formula C20H23BrO3 B5909349 1-[4-(2-bromophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene

1-[4-(2-bromophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene

Cat. No.: B5909349
M. Wt: 391.3 g/mol
InChI Key: IFZGTDLZIMJAQC-FPYGCLRLSA-N
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Description

1-[4-(2-bromophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene is an organic compound with a complex structure that includes a bromophenoxy group, a butoxy chain, a methoxy group, and a prop-1-enyl substituent on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-bromophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene can be achieved through a multi-step process involving several key reactions:

    Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 2-bromophenol. This reaction typically uses bromine in the presence of a catalyst such as iron(III) bromide.

    Etherification: The 2-bromophenol is then reacted with 4-bromobutyl bromide in the presence of a base like potassium carbonate to form 4-(2-bromophenoxy)butyl bromide.

    Coupling Reaction: The final step involves the coupling of 4-(2-bromophenoxy)butyl bromide with 2-methoxy-4-[(E)-prop-1-enyl]benzene using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and minimize by-products would be essential. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-bromophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of phenoxy derivatives.

    Substitution: Formation of substituted phenoxy compounds.

Scientific Research Applications

1-[4-(2-bromophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene has several scientific research applications:

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique structure makes it a potential candidate for the development of new materials with specific properties.

    Biological Studies: It can be used in the study of enzyme interactions and receptor binding due to its structural complexity.

    Medicinal Chemistry: The compound may serve as a lead compound for the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-(2-bromophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, potentially inhibiting or activating their function. The methoxy and prop-1-enyl groups may also play a role in modulating the compound’s overall activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene
  • 2-bromo-1-(4-bromo-butoxy)-4-methyl-benzene

Uniqueness

1-[4-(2-bromophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene is unique due to the presence of the prop-1-enyl group, which can undergo additional reactions compared to similar compounds. This structural feature provides additional versatility in synthetic applications and potential biological activity .

Properties

IUPAC Name

1-[4-(2-bromophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrO3/c1-3-8-16-11-12-19(20(15-16)22-2)24-14-7-6-13-23-18-10-5-4-9-17(18)21/h3-5,8-12,15H,6-7,13-14H2,1-2H3/b8-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZGTDLZIMJAQC-FPYGCLRLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCCCOC2=CC=CC=C2Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCCCOC2=CC=CC=C2Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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